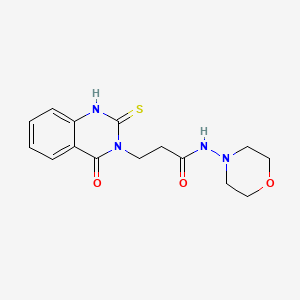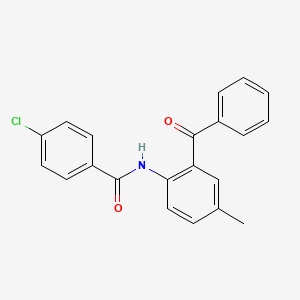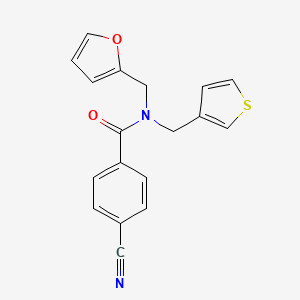
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a chemical compound notable for its application in various scientific fields. This compound features a morpholine ring, a quinazolinone core, and a thioxo group, which contribute to its unique properties and versatility in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the quinazolinone core: : This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Incorporation of the thioxo group: : Introducing the thioxo group often requires the use of reagents like Lawesson's reagent under controlled conditions.
Attachment of the morpholine ring: : Morpholine is coupled using nucleophilic substitution reactions, ensuring the proper positioning on the quinazolinone ring.
Introduction of the propanamide moiety: : This can be done by reacting with an acylating agent, such as propionyl chloride, under basic conditions.
Industrial Production Methods
Scaling up the production for industrial purposes requires optimization of these synthetic steps to ensure high yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and the use of robust catalysts help achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically transforming the thioxo group into a sulfone.
Reduction: : Reduction reactions might target the ketone or thioxo functionalities, depending on the reducing agents used.
Substitution: : Nucleophilic substitution reactions can introduce different substituents into the morpholine or quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid (MCPBA) for oxidation reactions.
Reducing Agents: : Sodium borohydride (NaBH4) for reducing ketones.
Solvents: : Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used to dissolve reactants and facilitate reactions.
Major Products
Oxidation products: Sulfones or sulfoxides.
Reduction products: Alcohols or thiols.
Substitution products: Various derivatives with altered functional groups, enhancing the compound's reactivity or specificity.
Applications De Recherche Scientifique
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide finds its applications in several scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Serves as a molecular probe in studying enzyme interactions and cellular processes.
Industry: : Employed in the production of specialty chemicals and materials due to its unique structural features.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The morpholine ring often acts as a binding moiety, while the quinazolinone core and thioxo group play roles in the overall biological activity. The precise pathways involved depend on the specific application, but generally involve inhibition or modulation of enzymatic activity.
Comparaison Avec Des Composés Similaires
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is compared with other thioxoquinazolinones and morpholine-containing compounds:
Thioxoquinazolinones: : These compounds share a similar quinazolinone core but vary in substituents, which can significantly alter their properties.
Morpholine derivatives: : Other morpholine-based compounds might not have the same level of reactivity or biological activity due to the absence of the thioxoquinazolinone moiety.
List of Similar Compounds
2-thioxo-1,2-dihydroquinazolin-4(3H)-one
N-morpholino-2-(2-oxo-1,2-dihydroquinazolin-3-yl)acetamide
Morpholino derivatives with varied substitution patterns
This should give you a comprehensive understanding of this compound!
Propriétés
IUPAC Name |
N-morpholin-4-yl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-13(17-18-7-9-22-10-8-18)5-6-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCWILPKBFOJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-(2-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2943084.png)

![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2943089.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)
![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![4-[(Cyclopentylamino)methyl]benzoic acid](/img/structure/B2943093.png)

![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)
